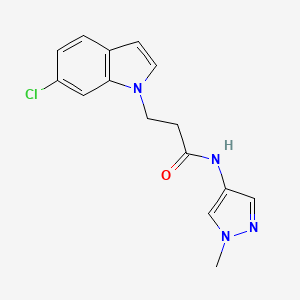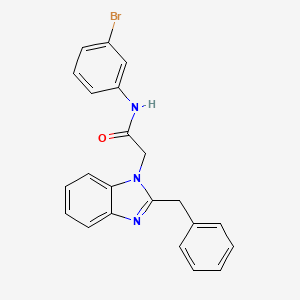![molecular formula C17H20N2O3S B10979861 5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10979861.png)
5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a compound with a thiazole ring and an amino acid functionality.
- The thiazole ring contains a sulfur atom and a nitrogen atom, contributing to its unique properties.
5-Amino-5-oxopentanoic acid: has the empirical formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol .
Preparation Methods
Synthetic Routes: One common method involves the Suzuki–Miyaura coupling , which joins chemically differentiated fragments using a palladium catalyst . In this case, the boron reagent plays a crucial role.
Reaction Conditions: The coupling typically occurs under mild conditions, allowing for functional group tolerance.
Industrial Production: While specific industrial methods might not be widely documented, academic research provides insights into its synthesis.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron reagents (such as organotrifluoroborates) are essential for Suzuki–Miyaura coupling.
Major Products: The coupling can yield diverse products, depending on the reaction partners.
Scientific Research Applications
Chemistry: Used in organic synthesis and medicinal chemistry.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Its derivatives could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely involves interactions with molecular targets or pathways.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
Uniqueness: Its thiazole ring and amino acid functionality distinguish it.
Similar Compounds: While I don’t have a specific list, related compounds might include other thiazoles or amino acids.
Remember that scientific research continually evolves, so staying up-to-date with the latest literature is essential
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-10-7-8-13(9-11(10)2)16-12(3)23-17(19-16)18-14(20)5-4-6-15(21)22/h7-9H,4-6H2,1-3H3,(H,21,22)(H,18,19,20) |
InChI Key |
LSOKBEAOINSGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)CCCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10979784.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10979818.png)
![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B10979834.png)
![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)

![N-(2-chlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B10979858.png)
